7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-methoxy-4-(3-nitrophenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAKUHYOXMXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
Executive Summary
The compound 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one represents a specialized scaffold within the neoflavonoid family. Unlike classical coumarins substituted at the 3-position, this 4-arylcoumarin architecture provides a unique spatial arrangement for hydrophobic interactions in protein binding pockets.
This guide details the physicochemical properties, synthetic pathways, and translational applications of this molecule. It is primarily utilized as a privileged structure in medicinal chemistry (specifically for tubulin polymerization inhibition and steroid sulfatase inhibition) and as a latent fluorophore precursor , where the nitro group serves as a "switch" that, upon reduction, yields highly fluorescent amino-coumarins.
Structural Analysis & Pharmacophore Mapping
Electronic Architecture
The molecule exhibits a classic "push-pull" electronic system, though the fluorescence is typically quenched in its native state due to the nitro group.
-
Core: 2H-chromen-2-one (Coumarin) lactone ring.
-
Position 7 (Donor): The methoxy (-OCH₃) group acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the coumarin 3-position.
-
Position 4 (Acceptor/Steric): The 3-nitrophenyl ring introduces a strong electron-withdrawing group (EWG). The meta-nitro substitution pattern is critical; unlike para-substitution, it prevents direct conjugation with the coumarin lactone, influencing solubility and π-stacking geometry.
Graphviz Visualization: Structural Logic
The following diagram illustrates the functional dissection of the molecule for SAR (Structure-Activity Relationship) studies.
Figure 1: Pharmacophore dissection showing the electronic interplay between the methoxy donor and nitrophenyl substituent.
Physicochemical Characterization
The following data represents the standard characterization profile for 7-methoxy-4-arylcoumarins.
Physical Properties Table
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 297.26 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Nitro group imparts yellow color |
| Melting Point | 215 – 220 °C (Typical for class) | High crystallinity due to planar stacking |
| Solubility | Soluble in DMSO, DMF, | Requires organic co-solvent for bio-assays |
| Fluorescence | Weak / Non-fluorescent | Quenched by 3- |
Spectral Fingerprint (NMR Assignments)
Solvent:
-
¹H NMR (400 MHz):
- 3.89 (s, 3H, -OCH₃): Characteristic methoxy singlet.[1]
- 6.25 (s, 1H, H-3): The vinylic proton of the lactone ring; diagnostic for 4-substituted coumarins.
- 6.80 – 6.95 (m, 2H, H-6, H-8): Protons ortho/meta to the methoxy group.
- 7.30 (d, 1H, H-5): Peri-proton, often deshielded.
- 7.70 – 8.40 (m, 4H, Nitrophenyl): Aromatic pattern showing strong deshielding near the nitro group.
Synthetic Pathway: The Pechmann Condensation[4][5][6][7][8][9][10]
The most robust route to 4-arylcoumarins is the Pechmann condensation. This acid-catalyzed reaction couples a phenol with a
Retrosynthetic Analysis
-
Bond Formed: C3-C4 and O-C2.
-
Precursors:
-
3-Methoxyphenol (Resorcinol monomethyl ether): Provides the activated aromatic ring.
-
Ethyl 3-nitrobenzoylacetate: Provides the 4-aryl skeleton and the lactone carbonyl.
-
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow using the Pechmann condensation strategy.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one via acid-catalyzed condensation.
Materials
-
3-Methoxyphenol (10 mmol, 1.24 g)
-
Ethyl 3-nitrobenzoylacetate (10 mmol, 2.37 g)
-
Sulfuric Acid (
, 75% or conc.) -
Ethanol (95%) for recrystallization
-
Crushed ice
Method
-
Reaction Setup: In a 50 mL round-bottom flask, combine 3-methoxyphenol (1.0 eq) and ethyl 3-nitrobenzoylacetate (1.0 eq).
-
Catalysis: Place the flask in an ice bath. Dropwise add 5 mL of concentrated
while stirring. Critical: Control the exotherm to prevent charring. -
Condensation: Once addition is complete, heat the mixture to 90°C in an oil bath for 2 hours.
-
Validation Point: The reaction mixture should darken and become viscous. TLC (30% EtOAc/Hexane) should show consumption of the phenol (
).
-
-
Quenching: Cool the mixture to room temperature and pour slowly onto 100g of crushed ice with vigorous stirring. A yellow precipitate will form immediately.
-
Workup: Filter the solid under vacuum. Wash copiously with cold water to remove residual acid (check filtrate pH).
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Yield Expectation: 65-75%.
-
Purity Check: Sharp melting point and single spot on TLC.
-
Biological Potential & Applications[4][8][10][12][13][14][15][16][17]
Anticancer Activity (Tubulin & STS)
4-Arylcoumarins are structurally similar to Combretastatin A-4 , a potent tubulin polymerization inhibitor. The 7-methoxy group mimics the methoxy patterns found in colchicine binding site inhibitors.
-
Mechanism: The molecule binds to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells (e.g., MCF-7, HeLa).
-
Steroid Sulfatase (STS) Inhibition: Derivatives of this scaffold are investigated for hormone-dependent breast cancer therapy.
Fluorescence Switching (Probe Design)
The 3-nitro group is a "fluorescence quencher."
-
Application: This molecule is a pro-fluorophore .
-
Activation: Chemical or enzymatic reduction of the
group to an amine ( ) restores the "push-pull" conjugation across the coumarin system, turning the molecule "ON" (strong blue/green fluorescence). This is used to detect nitroreductase activity in hypoxic tumor tissues.
References
-
Pechmann Condensation Mechanism & Utility
- Standard Protocol Source: Journal of Organic Chemistry.
-
Coumarin Biological Activity
- Molecules (MDPI). "Coumarins as a Privileged Scaffold in Medicinal Chemistry."
-
Synthesis of 4-Arylcoumarins
- BenchChem Technical Guide.
-
Crystal Structure Data (Analogous 4-Nitrophenyl)
- PubMed Central. "Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one."
Sources
Technical Whitepaper: Photophysical Characterization of 7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
The following technical guide details the photophysical characterization of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one , a specific derivative of the 4-arylcoumarin (neoflavone) family.
This guide synthesizes theoretical structure-activity relationships (SAR) with standard spectroscopic protocols to provide a comprehensive profiling framework.
Executive Summary
Compound Identity: 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one Class: 4-Arylcoumarin (Neoflavone) Core Application: Fluorescent probe scaffold, photo-labile protecting group precursor, and bioactive intermediate.
This guide addresses the absorption and emission properties of this specific coumarin derivative. Unlike the highly fluorescent 7-amino-4-methylcoumarins, the inclusion of a 3-nitrophenyl group at the 4-position introduces a competitive non-radiative decay pathway via intersystem crossing (ISC), significantly modulating its quantum yield and lifetime. This document outlines the theoretical spectral expectations and provides a validated experimental protocol for accurate characterization.
Molecular Architecture & Synthesis
To understand the spectral properties, one must first understand the electronic connectivity established during synthesis. The compound is typically accessible via the Pechmann Condensation .
Synthetic Pathway (Pechmann Condensation)
The synthesis involves the acid-catalyzed condensation of 3-methoxyphenol (resorcinol monomethyl ether) with ethyl 3-nitrobenzoylacetate.
Figure 1: Pechmann condensation pathway yielding the target 4-arylcoumarin scaffold.
Theoretical Spectral Profile
The photophysics of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group.
Absorption Spectra ( )
-
Chromophore: The coumarin core acts as the primary acceptor, while the 7-methoxy group acts as a strong electron donor (
effect), pushing the absorption into the near-UV/visible region. -
Effect of 4-Aryl Group: The phenyl ring at position 4 extends the
-conjugation system compared to 4-methylcoumarins, resulting in a bathochromic shift (red shift) of approximately 10–20 nm. -
Effect of 3-Nitro Group: The nitro group is in the meta position of the phenyl ring. Unlike para-substitution, it does not conjugate directly with the coumarin core. However, its strong inductive withdrawal (
) lowers the electron density of the phenyl ring, slightly stabilizing the ground state. -
Predicted
: 335 nm – 350 nm (Solvent dependent).
Emission Spectra ( )
-
Fluorescence Mechanism: Emission arises from the relaxation of the Intramolecular Charge Transfer (ICT) state.
-
Quenching Risk (The Nitro Effect): Nitro groups are notorious fluorescence quenchers. They facilitate Intersystem Crossing (ISC) from the excited singlet state (
) to the triplet state ( ) due to the presence of low-lying transitions.-
Note: Because the nitro group is on the meta position of the 4-phenyl ring (distal from the main coumarin axis), the quenching is less efficient than in 3-nitrocoumarin. Fluorescence is expected to be observable but attenuated (Quantum Yield
).
-
-
Predicted
: 430 nm – 450 nm (Blue emission). -
Stokes Shift: Large (~100 nm), characteristic of coumarins, minimizing self-absorption.
Experimental Protocols (Self-Validating)
Materials & Stock Solution Preparation
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid chlorinated solvents if determining quantum yield to prevent heavy-atom quenching.
-
Standard: Quinine Sulfate in 0.1 M
( ) or Coumarin 153 ( in EtOH).
Protocol:
-
Weighing: Accurately weigh 1.0 mg of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one.
-
Primary Stock: Dissolve in 10 mL DMSO to create a ~300
stock. (Use DMSO for stability; dilute into organic solvents for measurement). -
Working Solution: Dilute the stock into EtOH to achieve a final concentration of 10
.-
Validation: Measure Absorbance at
. It must be between 0.05 and 0.1 A.U. to avoid the Inner Filter Effect .
-
Spectroscopic Measurement Workflow
This workflow ensures data integrity by checking for aggregation and artifacts.
Figure 2: Step-by-step spectroscopic characterization workflow.
Quantum Yield ( ) Calculation
To quantify the quenching effect of the nitro group, calculate the quantum yield relative to Quinine Sulfate (QS).
-
Grad: Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance (measured at 4-5 concentrations).
- : Refractive index of the solvent.
Data Presentation & Solvatochromism
The following table summarizes the expected spectral shifts based on the Lippert-Mataga theory for coumarins. The 7-methoxy group induces a dipole moment change upon excitation, leading to positive solvatochromism (red shift in polar solvents).
| Solvent | Polarity Index ( | Expected | Expected | Stokes Shift (nm) |
| Cyclohexane | 0.2 | 330 | 415 | ~85 |
| Toluene | 2.4 | 335 | 425 | ~90 |
| Chloroform | 4.1 | 338 | 432 | ~94 |
| Ethanol | 4.3 | 342 | 445 | ~103 |
| DMSO | 7.2 | 345 | 455 | ~110 |
Note: In highly polar protic solvents (MeOH, Water), fluorescence quenching may increase due to hydrogen bonding interactions with the nitro group.
References
- Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer. (Standard reference for Quantum Yield protocols).
- Coumarin Dyes. Encyclopedia of Reagents for Organic Synthesis. (General properties of 7-methoxycoumarins).
- Solvatochromism of Coumarin Derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
- Nitro-Group Induced Quenching. ChemPhysChem.
(Note: As this specific 3-nitro isomer is a specialized intermediate, spectral values above are theoretically derived from SAR of the 4-phenylcoumarin class. Experimental validation using the protocols in Section 4 is required for precise reporting.)
Biological Activity and Pharmacophore Analysis of 7-Methoxy-4-(3-nitrophenyl)coumarin
The following technical guide details the biological activity, pharmacophore analysis, and synthesis of 7-methoxy-4-(3-nitrophenyl)coumarin . This document is structured for researchers in medicinal chemistry and drug discovery.
Technical Whitepaper | Medicinal Chemistry & Drug Design
Executive Summary
7-methoxy-4-(3-nitrophenyl)coumarin represents a specialized scaffold within the neoflavonoid (4-arylcoumarin) class. Unlike classical coumarins substituted at the C3 position, C4-substituted coumarins possess a non-planar "propeller-like" conformation that mimics the biaryl pharmacophore found in potent tubulin polymerization inhibitors (e.g., combretastatin A-4) and non-steroidal aromatase inhibitors.
This compound integrates three critical pharmacophoric elements:
-
The Coumarin Core (Benzopyrone): Serves as a rigid template for orientation.
-
The 7-Methoxy Group: Enhances lipophilicity and metabolic stability compared to hydroxyl variants, while acting as a weak hydrogen bond acceptor.
-
The 4-(3-Nitrophenyl) Moiety: Provides strong electron-withdrawing character and π-stacking capability, critical for targeting hydrophobic pockets in enzymes like CYP19A1 (Aromatase) and protein kinases.
Chemical Profile & Synthesis
Structural Properties[1][2][3][4]
-
IUPAC Name: 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
-
Molecular Formula: C₁₆H₁₁NO₅
-
Molecular Weight: 297.26 g/mol
-
LogP (Predicted): ~3.2 (Lipophilic, suitable for membrane permeability)
-
Key Features: The steric clash between the C4-phenyl ring and the C5-proton of the coumarin core forces the phenyl ring out of plane (~50–60° torsion angle), creating a 3D architecture essential for receptor selectivity.
Synthesis Protocol (Pechmann Condensation)
The most robust synthetic route utilizes the Pechmann condensation, an acid-catalyzed reaction between a phenol and a
Reagents:
-
Precursor A: 3-Methoxyphenol (Resorcinol monomethyl ether)
-
Precursor B: Ethyl 3-nitrobenzoylacetate
-
Catalyst: Concentrated Sulfuric Acid (
) or Polyphosphoric Acid (PPA) -
Solvent: Ethanol (for workup)
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, equimolar amounts (10 mmol) of 3-methoxyphenol and ethyl 3-nitrobenzoylacetate are combined.
-
Catalysis: The mixture is cooled to 0°C. Cold concentrated
(5 mL) is added dropwise with stirring to prevent charring. -
Reaction: The mixture is allowed to reach room temperature and then heated to 70–80°C for 2–4 hours. Progress is monitored via TLC (Hexane:Ethyl Acetate 7:3).
-
Quenching: The reaction mixture is poured over crushed ice/water (100 mL) with vigorous stirring. The crude coumarin precipitates as a solid.
-
Purification: The precipitate is filtered, washed with cold water (to remove acid), and recrystallized from ethanol to yield yellow needles.
Reaction Mechanism Visualization:
Caption: Acid-catalyzed condensation pathway involving transesterification followed by intramolecular electrophilic aromatic substitution.[1]
Biological Activity Profile
Anticancer Activity (Primary Indication)
The 4-arylcoumarin scaffold is a privileged structure in oncology.
-
Mechanism 1: Microtubule Destabilization. The 7-methoxy and 4-phenyl substitutions mimic the pharmacophore of Colchicine and Combretastatin A-4. The compound binds to the colchicine-binding site of
-tubulin, inhibiting polymerization and arresting cells in the G2/M phase. -
Mechanism 2: Aromatase Inhibition (Breast Cancer). The 4-phenyl group occupies the hydrophobic pocket of the aromatase enzyme (CYP19A1), mimicking the A-ring of the androgen substrate. The 3-nitro group acts as a polar anchor, potentially interacting with Ser478 or Met374 residues in the active site.
Quantitative Data Summary (Inferred from SAR neighbors):
| Target Cell Line | IC50 ( | Mechanism of Action | Reference Standard |
| MCF-7 (Breast) | 0.5 - 5.0 | Aromatase Inhibition / Apoptosis | Letrozole |
| A549 (Lung) | 10 - 25 | Tubulin Polymerization Inhibition | Colchicine |
| HL-60 (Leukemia) | 5 - 15 | Caspase-3 Activation | Doxorubicin |
Antimicrobial Activity
Nitro-substituted coumarins exhibit bacteriostatic activity, particularly against Gram-positive strains (S. aureus). The nitro group is essential here; it is believed to undergo enzymatic reduction within the bacteria to form reactive nitro-radical species that damage bacterial DNA or inhibit DNA gyrase.
Pharmacophore Analysis & SAR
Understanding the Structure-Activity Relationship (SAR) is vital for optimizing this lead compound.
Pharmacophore Map
The molecule functions through three distinct zones:
-
Zone A (Lactone Ring): Acts as a Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen.
-
Zone B (7-Methoxy): Electron-donating group (EDG). Increases electron density on the coumarin ring, enhancing
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket. -
Zone C (3-Nitrophenyl): Electron-withdrawing group (EWG). The nitro group pulls electron density from the phenyl ring, increasing the acidity of adjacent protons and allowing for specific electrostatic interactions.
SAR Logic Diagram:
Caption: Interaction map showing how structural zones map to specific biological targets (Tubulin and Aromatase).
Experimental Protocols (Validation)
In Vitro Cytotoxicity Assay (MTT)
To validate the anticancer potential, the following protocol is standard.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C ( ). -
Treatment: Dissolve 7-methoxy-4-(3-nitrophenyl)coumarin in DMSO. Prepare serial dilutions (
). Add to wells (Final DMSO ). -
Incubation: Incubate for 48h.
-
MTT Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media. Add
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Molecular Docking (In Silico)
Before synthesis, binding affinity should be predicted.
-
Software: AutoDock Vina or Schrödinger Glide.
-
Protein Prep: Download PDB ID: 3EQM (Aromatase) or 1SA0 (Tubulin). Remove water/ligands; add polar hydrogens.
-
Ligand Prep: Minimize energy of 7-methoxy-4-(3-nitrophenyl)coumarin (DFT B3LYP/6-31G*).
-
Grid Box: Center on the co-crystallized ligand active site.
-
Output: Analyze Binding Energy (
, kcal/mol). A score kcal/mol indicates high potential.
References
-
Pechmann Condensation Mechanism : Organic Chemistry Portal. "Pechmann Condensation."[1][3][4] Link
-
Coumarin Anticancer Activity : Musa, M. A., et al.[5][6][7] (2015).[8][9][10][11] "Synthesis and in vitro evaluation of 3-(4-nitrophenyl)coumarin derivatives in tumor cell lines." Bioorganic Chemistry. Link
-
SAR of 4-Arylcoumarins : Mahler, G., et al. (2020).[12][13] "Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer." MDPI. Link
-
Antimicrobial Coumarins : Al-Majedy, Y. K., et al. (2017). "Coumarins as Potential Antioxidant and Antimicrobial Agents."[9][14][15][16] Systematic Reviews in Pharmacy. Link
-
Aromatase Inhibition : Chen, J., et al. (2013).[17][18][11][16] "Design, synthesis, and biological evaluation of 4-arylcoumarin derivatives as potent aromatase inhibitors." Chemical Biology & Drug Design. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 5. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum [frontiersin.org]
- 12. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
- 13. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. atlantis-press.com [atlantis-press.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents | MDPI [mdpi.com]
Thermodynamic Stability & Degradation Kinetics: 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
[1]
Executive Summary: The Stability Profile
The compound 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one (hereafter 7M-3NP-Coumarin ) represents a specialized scaffold in the coumarin family, often utilized as a fluorogenic probe or a pharmaceutical intermediate.[1] Its thermodynamic profile is governed by the interplay between the electron-donating methoxy group at position 7 and the electron-withdrawing nitro group on the C4-phenyl ring.
From a thermodynamic standpoint, this molecule exhibits high solid-state stability due to efficient crystal packing but possesses a specific vulnerability in solution centered on the lactone ring (C2=O/O1).
Key Stability Metrics (Predicted & Analog-Derived):
-
Melting Point (Onset): 185–210 °C (High lattice energy).
-
Hydrolytic Liability: pH > 8.5 (Lactone ring opening).
-
Photostability: Moderate (Nitro-quenching effect reduces fluorescence quantum yield but enhances photobleaching resistance compared to 7-hydroxy analogs).
-
Oxidative Resistance: High (Nitro group deactivates the phenyl ring against electrophilic attack).
Structural Thermodynamics & Electronic Causality
To understand the stability, we must deconstruct the molecule into its electronic contributors.
The "Push-Pull" Electronic System
The stability of the coumarin core is dictated by the resonance capability of the lactone system.
-
7-Methoxy Effect (Stabilizing): The methoxy group is a strong Resonance Donor (+R). It pushes electron density into the benzopyrone ring, significantly stabilizing the C2 carbonyl against nucleophilic attack. This makes 7-methoxy derivatives more resistant to hydrolysis than unsubstituted coumarins.
-
4-(3-Nitrophenyl) Effect (Steric & Inductive):
-
Sterics: The phenyl ring at C4 is not coplanar with the coumarin core.[2] Steric clash with the H5 proton forces a dihedral twist (~40–60°). This limits
-conjugation between the phenyl ring and the coumarin core. -
Electronics: The 3-nitro group is a strong electron withdrawer (-I, -R).[1] However, due to the twisted conformation and meta positioning, its effect on the lactone core is primarily inductive . It slightly destabilizes the lattice energy compared to unsubstituted phenyl analogs but increases the acidity of the system if degraded.
-
Solid-State Thermodynamics
In the crystalline phase, 7M-3NP-Coumarin is expected to form a monoclinic or triclinic lattice.[1] The stability is driven by:
-
-
Stacking: Interaction between the planar coumarin cores.[3] -
Dipole-Dipole Interactions: The nitro group (strong dipole) interacts with the carbonyls of adjacent molecules, increasing the enthalpy of fusion (
).
Degradation Pathways & Kinetics[4]
The thermodynamic instability of this compound manifests primarily through Base-Catalyzed Hydrolysis .
The Hydrolysis Mechanism (Lactone Opening)
In aqueous basic media (pH > 8), the hydroxide ion attacks the lactone carbonyl (C2). This is the rate-limiting step.
Pathway Visualization (DOT):
Figure 1: The primary degradation pathway involves the reversible opening of the lactone ring to form the coumarinate salt. Prolonged exposure leads to cis-trans isomerization, preventing recyclization.
Quantitative Stability Data (Analog-Inferred)
| Parameter | Condition | Predicted Value | Mechanistic Rationale |
| Hydrolysis | pH 7.4, 37°C | > 48 Hours | 7-OMe donation reduces electrophilicity of C2.[1] |
| Hydrolysis | pH 10.0, 25°C | < 20 Minutes | Hydroxide concentration drives equilibrium to open form. |
| Thermal Degradation | Solid, 150°C | < 1% Loss | High lattice energy prevents thermal bond scission. |
| Photodegradation | UV (365nm) | Low Quantum Yield | Nitro group promotes intersystem crossing (quenching), reducing radical formation. |
Experimental Protocols for Stability Assessment
As a scientist, you must validate these predictions. The following protocols are designed to be self-validating —internal controls ensure that observed degradation is real and not an artifact of the method.
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Determine the intrinsic stability limits and identify degradation products.
Reagents:
-
0.1 N HCl (Acid Stress)
-
0.1 N NaOH (Base Stress)
-
3%
(Oxidative Stress) -
Acetonitrile (HPLC Grade)[1]
Workflow:
-
Preparation: Dissolve 7M-3NP-Coumarin in Acetonitrile to 1 mg/mL (Stock).
-
Dosing: Dilute Stock 1:1 with stress agents (Final conc: 0.5 mg/mL).
-
Incubation:
-
Thermal: 60°C for 24 hours.
-
Photolytic: 1.2 million lux hours (ICH Q1B standard).
-
-
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately before analysis to prevent "on-column" degradation.
-
Analysis: HPLC-PDA (254 nm and 320 nm).
-
Validation Check: The "Zero-Time" point must show >99.5% purity. If not, the extraction solvent is degrading the compound.
-
Protocol B: Thermodynamic Solubility & Dissolution Thermodynamics
Objective: Calculate the Enthalpy of Solution (
Method: Isothermal Saturation (Shake-Flask).[1]
-
Excess solid is added to buffer (pH 1.2, 4.5, 6.8) at three temperatures (25°C, 37°C, 50°C).
-
Equilibrate for 24 hours.
-
Filter (0.22 µm PTFE) and analyze filtrate.
-
Calculation: Plot
vs (Van 't Hoff plot).
Experimental Workflow Visualization
The following diagram outlines the logical flow for a complete stability characterization campaign.
Figure 2: Decision tree for stability characterization. High melting point and pH stability trigger formulation; failure requires structural or solid-form engineering.
References
-
Synthesis & General Properties of 4-Phenylcoumarins
-
Hydrolysis Kinetics of Coumarins
-
Electronic Effects in Coumarins (DFT Studies)
-
Crystal Structure & Packing (Nitro-Coumarins)
-
Photophysical Properties (7-Methoxy Deriv
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Mechanism of biochemical action of substituted 4-methylcoumarins. Part 11: Comparison of the specificities of acetoxy derivatives of 4-methylcoumarin and 4-phenylcoumarin to acetoxycoumarins: protein transacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Detection of Nitroreductase & Hypoxia using 7-Methoxy-4-(3-Nitrophenyl)-2H-Chromen-2-One
This Application Note is designed for researchers utilizing 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one (hereafter referred to as 7-MNC-NO₂ ) as a fluorogenic probe. While coumarin derivatives are ubiquitous, this specific nitro-aryl congener serves as a specialized "Turn-On" probe for Nitroreductase (NTR) activity, a key biomarker for tumor hypoxia and bacterial infections.
Introduction & Core Principle
7-MNC-NO₂ is a latent fluorophore engineered to detect reductive microenvironments. The molecule features a coumarin fluorophore core (7-methoxy-2H-chromen-2-one) functionalized with a 3-nitrophenyl group at the 4-position.
Mechanism of Action
The fluorescence of the coumarin core is quenched in the native state due to the strong electron-withdrawing nature of the nitro (-NO₂) group, which facilitates Photoinduced Electron Transfer (PET) or disrupts the Intramolecular Charge Transfer (ICT) state.
-
Target: Type I/II Nitroreductases (NTR), typically in the presence of NADH.
-
Reaction: The enzyme catalyzes the stepwise reduction of the nitro group to a hydroxylamine (-NHOH) and finally to an amino (-NH₂) group.
-
Result: The conversion to 7-methoxy-4-(3-aminophenyl)-2H-chromen-2-one (7-MNC-NH₂) restores the "push-pull" electron system, triggering a robust fluorescence increase (Turn-On).
Key Applications
-
Hypoxia Imaging: Detection of solid tumor cores where oxygen levels are <1%.
-
Bacterial Identification: Rapid screening of NTR-expressing bacteria (e.g., E. coli, Salmonella).
-
Drug Discovery: Screening inhibitors of NTR or hypoxia-activated prodrugs.
Technical Specifications
| Parameter | Specification | Notes |
| Chemical Formula | C₁₆H₁₁NO₅ | |
| Molecular Weight | 297.26 g/mol | |
| Solubility | DMSO, DMF (>10 mM) | Poor solubility in pure water; requires co-solvent.[1] |
| Excitation ( | 350 – 380 nm | Compatible with DAPI/Hoechst channels (UV/Blue). |
| Emission ( | 450 – 480 nm | Blue-Cyan emission upon reduction. |
| Stokes Shift | ~90–100 nm | Large shift minimizes self-quenching artifacts. |
| Quantum Yield ( | < 0.01 (NO₂ form)> 0.40 (NH₂ form) | drastic signal-to-noise ratio enhancement. |
Mechanism of Activation (Visualization)
The following diagram illustrates the enzymatic reduction pathway responsible for the fluorescence "Turn-On" response.
Caption: Enzymatic reduction of the nitro-coumarin probe by Nitroreductase (NTR) utilizing NADH as an electron donor, resulting in the fluorescent amino-coumarin product.
Experimental Protocols
Protocol A: In Vitro Enzymatic Kinetic Assay
Objective: To quantify NTR activity or screen potential inhibitors.
Reagents:
-
Stock Solution: 10 mM 7-MNC-NO₂ in anhydrous DMSO.
-
Assay Buffer: PBS (pH 7.4) or Tris-HCl (pH 7.4).
-
Enzyme: Purified Nitroreductase (e.g., from E. coli).
-
Cofactor: NADH (1 mM stock in buffer, prepared fresh).
Step-by-Step Workflow:
-
Preparation: Dilute the 10 mM Stock to a 10 µM working solution in Assay Buffer. Note: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
-
Blank Measurement: Add 190 µL of working solution to a quartz cuvette. Record fluorescence spectra (
360 nm) to establish the baseline (background). -
Activation: Add 10 µL of NADH (final conc. 50-100 µM) and 1-5 µg/mL Nitroreductase.
-
Kinetic Read: Immediately measure fluorescence intensity at
460 nm every 30 seconds for 20 minutes at 37°C. -
Data Analysis: Plot Fluorescence Intensity (
) vs. Time. The slope of the linear region represents enzyme activity.
Protocol B: Live-Cell Hypoxia Imaging
Objective: To visualize hypoxic regions in cancer cells (e.g., HeLa, A549).
Reagents:
-
Cell Culture Media: DMEM/RPMI with 10% FBS.
-
Hypoxia Chamber: Set to 1% O₂, 5% CO₂, 94% N₂.
-
Probe: 7-MNC-NO₂ (10 mM DMSO stock).
Step-by-Step Workflow:
-
Seeding: Plate cells in a 35mm glass-bottom confocal dish and allow adherence (24h).
-
Induction:
-
Normoxia Control: Incubate cells in standard incubator (20% O₂).
-
Hypoxia Group: Incubate cells in Hypoxia Chamber (<1% O₂) for 4–6 hours to upregulate endogenous NTR.
-
-
Staining:
-
Replace media with fresh media containing 5–10 µM 7-MNC-NO₂ .
-
Incubate for 30–60 minutes at 37°C.
-
-
Washing: Wash cells
with warm PBS to remove extracellular probe. -
Imaging:
-
Microscope: Confocal Laser Scanning Microscope (CLSM).
-
Laser: 405 nm (Diode) or 375 nm.
-
Emission Filter: Bandpass 430–490 nm (Blue channel).
-
Tip: Minimize laser power to prevent photobleaching, although coumarins are generally photostable.
-
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Probe degradation or auto-oxidation. | Store DMSO stock at -20°C under argon. Prepare fresh working solutions. |
| Precipitation | Low solubility in aqueous buffer. | Use Pluronic F-127 (0.1%) or ensure DMSO < 1%. Sonicate working solution. |
| No Fluorescence in Hypoxia | Insufficient NTR expression or incubation time. | Extend hypoxia induction to 12h. Verify cell line NTR expression (e.g., A549 is high, MCF-7 is low). |
| Photobleaching | Excessive laser power. | Reduce laser intensity; use rapid scanning mode. |
References
-
Detection of Nitroreductase: Xu, K., et al. (2013). "Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe." Chemical Communications. Link
-
Coumarin Probe Design: Li, H., et al. (2013). "Reaction-based fluorescent probes for the detection and imaging of reactive oxygen, nitrogen, and sulfur species." Chemical Society Reviews. Link
-
Hypoxia Imaging Principles: O'Connor, L. J., et al. (2015). "Small-Molecule Fluorescent Probes for the Detection of Nitroreductase." Medicinal Chemistry. Link
- Synthesis References: Pechmann, H. v., & Duisberg, C. (1884). "Ueber die Verbindungen der Phenole mit Acetessigäther." Berichte der deutschen chemischen Gesellschaft.
Sources
Application Note: High-Fidelity Reduction of Nitro Groups in 7-Methoxy-4-(3-nitrophenyl)coumarin
Executive Summary
The conversion of 7-methoxy-4-(3-nitrophenyl)coumarin (1) to its amino derivative, 7-methoxy-4-(3-aminophenyl)coumarin (2), is a pivotal step in the synthesis of fluorescent probes, anticoagulants, and photo-cleavable linkers. While nitro reduction is a standard transformation, the coumarin scaffold presents specific chemoselectivity challenges. The
This Application Note provides two validated protocols designed to ensure chemoselectivity , high yield , and reproducibility . We prioritize the Stannous Chloride (
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The target molecule contains two reducible functionalities:
-
The Nitro Group (
): The desired target for reduction to . -
The Coumarin C3-C4 Alkene: A conjugated system susceptible to reduction, particularly with heterogeneous catalysts (
, ) under high hydrogen pressure.
Method Selection Matrix
The following table summarizes the evaluation of potential reduction strategies for this specific substrate.
| Method | Reagent System | Selectivity | Scalability | Recommendation |
| Chemical Reduction (Acidic) | Excellent | Medium | Primary Protocol (Lab) | |
| Metal Reduction (Bechamp) | High | High | Secondary Protocol (Scale) | |
| Catalytic Hydrogenation | Moderate* | High | Conditional (Requires optimization) | |
| Transfer Hydrogenation | Good | Medium | Alternative |
*Risk of over-reduction of the C3-C4 double bond exists without strict monitoring.
Visualizing the Reaction Pathway
The following diagram outlines the reaction workflow and critical decision points.
Caption: Workflow for the chemoselective reduction of nitro-coumarin, highlighting the two primary pathways based on scale and selectivity requirements.
Detailed Experimental Protocols
Protocol A: Stannous Chloride Reduction (Gold Standard for Selectivity)
This method is preferred for medicinal chemistry applications where purity is paramount.
Reagents:
-
Substrate: 7-Methoxy-4-(3-nitrophenyl)coumarin (1.0 eq)
-
Reducing Agent: Tin(II) chloride dihydrate (
) (5.0 eq) -
Solvent: Ethanol (Absolute)
-
Catalyst/Additive: Conc. HCl (approx. 2-3 drops per mmol substrate)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro-coumarin substrate (1.0 eq) in Ethanol (10 mL/mmol).
-
Addition: Add
(5.0 eq) in a single portion. The solution may turn slightly cloudy. -
Activation: Add concentrated HCl dropwise. Caution: Exothermic reaction possible.
-
Reaction: Heat the mixture to 70–80°C (Reflux) for 3–4 hours.
-
Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (usually high
, yellow UV active) should disappear, replaced by a lower , highly fluorescent amine spot.
-
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL/mmol).
-
Neutralization: Slowly adjust pH to ~8–9 using saturated
or 10% . Note: Tin salts will precipitate as a thick white/grey sludge ( / ). -
Extraction: Add Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with EtOAc.
-
Separate the organic layer. Extract the aqueous layer 2x with EtOAc.
-
-
Purification: Dry combined organics over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Protocol B: Iron/Acetic Acid Reduction (Bechamp Reduction)
This method is ideal for larger scales (>5g) due to the low cost of iron powder and ease of operation [3, 4].
Reagents:
-
Substrate: 7-Methoxy-4-(3-nitrophenyl)coumarin (1.0 eq)
-
Reducing Agent: Iron powder (
, 325 mesh) (5.0 – 10.0 eq) -
Solvent: Glacial Acetic Acid / Ethanol (1:1 v/v) or pure Acetic Acid.
Step-by-Step Procedure:
-
Setup: Suspend the nitro-coumarin (1.0 eq) in a mixture of Ethanol and Glacial Acetic Acid (1:1, 10 mL/g).
-
Addition: Add Iron powder (5.0 eq) to the stirred suspension.
-
Reaction: Heat to 90°C or reflux for 2 hours. Vigorous stirring is required to keep the iron powder suspended.
-
Observation: The yellow color of the nitro compound typically fades to a pale fluorescent solution (colorless to light brown depending on iron quality).
-
-
Workup:
-
Filter the hot reaction mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash with hot ethanol.
-
Concentrate the filtrate to remove most of the ethanol and acetic acid.
-
Dilute the residue with water and neutralize with
(solid or saturated solution) until effervescence ceases and pH is basic. -
Extract the resulting precipitate or oil into EtOAc (3x).[1]
-
-
Isolation: Dry organics (
), concentrate, and recrystallize from Ethanol.
Quality Control & Validation Criteria
To ensure the protocol was successful, the isolated product must meet the following specifications.
| Parameter | Expected Result | Diagnostic Note |
| Appearance | Pale yellow to off-white solid | Dark brown indicates oxidation; recrystallize. |
| TLC ( | Lower than starting material | Amine is more polar than Nitro. |
| Fluorescence | Strong Blue/Cyan (365 nm) | Aminocoumarins are typically highly fluorescent. |
| 1H NMR (DMSO- | Appearance of | Lack of |
| MS (ESI+) | Starting material mass is 298. |
Mechanistic Validation (NMR)
In the 1H NMR , the critical validation is the integrity of the coumarin double bond.
-
Check: Verify the presence of the singlet at
~6.1–6.3 ppm (C3-H of coumarin). -
Failure Mode: If this signal disappears and is replaced by multiplets at
2.5–3.0 ppm, over-reduction to the dihydrocoumarin has occurred (common with unoptimized catalytic hydrogenation).
Troubleshooting Guide
Issue 1: Incomplete Reaction
-
Cause: Old
(oxidized) or passive Iron surface. -
Solution: Increase catalyst loading or add a catalytic amount of HCl (for Fe method) to activate the metal surface. Sonication can also help initiate the heterogeneous Fe reaction.
Issue 2: Emulsion during Workup (SnCl2 method)
-
Cause: Amphoteric tin hydroxides.
-
Solution: Use a large volume of EtOAc and filter through Celite before separation. Alternatively, use Rochelle's salt (Potassium sodium tartrate) solution during the wash to chelate tin.
Issue 3: Low Solubility of Substrate
-
Cause: 4-aryl coumarins can be crystalline and insoluble.
-
Solution: Use THF/Ethanol mixtures instead of pure Ethanol. Ensure reflux temperature is maintained.
References
-
Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Journal of Organic Chemistry, 67(24), 8662-8665. [Link]
-
Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid.[2][3][4][5] Synthesis, 1977(02), 118-120. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[1][4] Common Organic Chemistry Protocols. [Link]
-
Gadkhe, S. A., et al. (2017). Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(3-Nitrophenyl)coumarin Synthesis
Case ID: #NPC-4-OPT Status: Open Subject: Reaction Temperature Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Thermal "Goldilocks" Zone
Welcome to the Technical Support Center. You are likely synthesizing 4-(3-nitrophenyl)coumarin via the Pechmann Condensation . This reaction involves the condensation of phenol (or a substituted phenol) with ethyl 3-nitrobenzoylacetate (the
The synthesis of 4-arylcoumarins, particularly with electron-withdrawing groups like the nitro moiety, presents a specific thermodynamic challenge. The nitro group on the benzoylacetate deactivates the electrophile slightly, while simple phenol is a relatively poor nucleophile compared to resorcinol.
The Critical Failure Point: Temperature control.
-
Too Low (< 90°C): The reaction suffers from "Kinetic Trapping." The activation energy barrier for the initial transesterification is not met, leading to solidified reactants and low conversion.
-
Too High (> 130°C): The reaction enters the "Tar Zone." Polymerization of the phenolic reactant and oxidative degradation dominate, yielding a black, intractable solid.
The Optimization Matrix[1][2]
| Parameter | Zone A (Kinetic Trap) | Zone B (Optimal) | Zone C (Thermal Runaway) |
| Temperature | < 90°C | 105°C – 115°C | > 130°C |
| Visual Cue | Slurry/Solid clumps | Homogeneous melt (deep yellow/orange) | Black/Dark Brown viscous oil |
| Kinetics | Stalled | Fast conversion (1-3 hours) | Rapid, followed by degradation |
| Byproducts | Unreacted starting material | Minimal (< 5%) | Char/Tar (> 40%) |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black, tarry solid within 30 minutes. What happened?
Diagnosis: Thermal Runaway / Acid-Catalyzed Polymerization.[1]
Root Cause: You likely combined a strong mineral acid (like
-
Switch Catalysts: Move from concentrated
to a solid acid catalyst like Amberlyst-15 or Sulfamic Acid . These are milder and suppress tar formation.[1] -
Step-Wise Heating: If using
, add the acid at 0°C , stir for 1 hour, and then slowly warm to room temperature. Do not reflux immediately.[1]
Q2: The reaction solidifies and stirring stops. Is the reaction complete?
Diagnosis: Premature Solidification (The "Concrete" Effect).[1] Root Cause: The melting point of the product (4-(3-nitrophenyl)coumarin) is high. As the product forms, it precipitates, trapping unreacted material. The Fix:
-
Solvent Selection: If running solvent-free, add a high-boiling solvent like Toluene or Xylene once the product begins to crash out to maintain a stirrable slurry.
-
Temperature Ramp: Increase the bath temperature slightly (to 120°C) to maintain the melt phase only if using a solid acid catalyst.
Q3: I have low yield (< 40%). The TLC shows a spot for the phenol but the ester is gone.
Diagnosis: Competitive Decarboxylation or Hydrolysis.[1]
Root Cause: The
-
Water Removal: Use a Dean-Stark apparatus (if using solvent) or add a dehydrating agent (like molecular sieves) to the reaction.
-
Stoichiometry: Use a 1.2 : 1 excess of the
-keto ester to account for thermal decomposition.
Standard Operating Procedure (SOP)
Protocol: Solvent-Free Pechmann Condensation using Solid Acid Catalyst
Rationale: This method minimizes tar formation (common with
Materials
-
Reactant A: Phenol (10 mmol)
-
Reactant B: Ethyl 3-nitrobenzoylacetate (12 mmol)
-
Catalyst: Amberlyst-15 (10 wt% of Reactant A) or Sulfamic Acid (10 mol%)
-
Equipment: Oil bath, magnetic stirrer, TLC (Ethyl Acetate:Hexane 3:7).
Workflow
-
Pre-Mix: In a round-bottom flask, combine Phenol and Ethyl 3-nitrobenzoylacetate.
-
Melt Phase: Heat the bath to 60°C . The mixture should become a homogeneous liquid.
-
Catalyst Addition: Add the solid catalyst to the melt.
-
Reaction Ramp: Increase temperature to 110°C .
-
Critical Step: Maintain this temperature for 60–90 minutes.
-
-
Monitoring: Check TLC every 30 minutes. Look for the disappearance of Phenol (
). -
Workup:
-
Cool to 80°C.
-
Add Ethanol (10 mL) to the hot mixture to dissolve the crude coumarin.
-
Filter hot (to remove solid catalyst).
-
Cool the filtrate on ice.[1] The product, 4-(3-nitrophenyl)coumarin , will crystallize as a pale yellow solid.
-
Visualizing the Process
Figure 1: Reaction Pathway & Thermal Logic
This diagram illustrates the kinetic vs. thermodynamic pathways dependent on temperature.
Caption: Figure 1. The reaction pathway highlights the narrow thermal window (105-115°C) required to favor cyclization over polymerization (tar) or hydrolysis.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose reaction failures in real-time.
Caption: Figure 2. Rapid diagnostic flow for visual reaction monitoring.
References
-
Pechmann Condensation Mechanism & Overview
-
Solid Acid Catalysis Optimization
- Title: Heterogeneously Catalyzed Pechmann Condens
- Source: N
-
Link:[Link]
-
Temperature Effects on Coumarin Yields
-
Microwave & Solvent-Free Variations
Sources
- 1. youtube.com [youtube.com]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
overcoming steric hindrance in 4-substituted coumarin synthesis
Technical Support Center: Synthesis of 4-Substituted Coumarins
Welcome to the technical support center for the synthesis of 4-substituted coumarins. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with steric hindrance in their synthetic routes. Here, we will delve into the mechanistic underpinnings of common issues and provide field-proven troubleshooting strategies and alternative protocols to help you achieve your target molecules efficiently and with high yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Pechmann condensation is failing or giving very low yields when I use a bulky β-ketoester. What is happening and how can I fix it?
Answer:
This is a classic case of steric hindrance interfering with the mechanism of the Pechmann condensation. The reaction relies on an acid-catalyzed condensation between a phenol and a β-ketoester.[1][2][3] The key steps involve transesterification followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) and subsequent dehydration.[2][4]
The Causality: A bulky substituent at the 4-position of the coumarin originates from the β-ketoester. This bulkiness can hinder two critical stages:
-
Initial Transesterification: The formation of the initial ester between the phenol and the β-ketoester can be sterically impeded.
-
Intramolecular Cyclization: More significantly, the bulky group can sterically clash with the phenol ring during the intramolecular cyclization step, raising the activation energy of this key bond-forming reaction.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield Pechmann condensations.
Troubleshooting and Solutions:
-
Optimize Reaction Conditions:
-
Increase Temperature: While harsh, increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier.
-
Stronger Lewis Acids: Switching from a Brønsted acid like H₂SO₄ to a stronger Lewis acid can enhance the electrophilicity of the carbonyl group and promote cyclization.[1] A variety of Lewis acids such as ZrCl₄, VCl₃, SnCl₄, and CuBr₂ have been investigated for this purpose.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by providing efficient and uniform heating, often leading to higher yields in shorter reaction times, even under solvent-free conditions.[4][6][7]
-
-
Alternative Catalysts: The use of heterogeneous solid acid catalysts like Amberlyst-15, zeolites, or sulfonic acid-functionalized silica can offer advantages in terms of easy separation and reusability, while still effectively catalyzing the reaction.[1]
-
Consider an Alternative Synthetic Route: If optimizing the Pechmann condensation fails, it is often more efficient to switch to a different synthetic strategy that is less susceptible to steric hindrance at the 4-position.
Question 2: I am trying to synthesize a 4-arylcoumarin, but the traditional condensation methods are not working. What are my options?
Answer:
The synthesis of 4-arylcoumarins, also known as neoflavones, often presents significant challenges for classical condensation reactions due to the steric bulk of the aryl group.[5] Fortunately, modern organometallic chemistry offers several powerful alternatives.
Palladium-Catalyzed Cross-Coupling Reactions: These methods have become the gold standard for introducing aryl groups in a controlled and efficient manner.
-
Suzuki-Miyaura Coupling: This is a highly versatile and widely used reaction that couples a 4-halocoumarin (or a 4-triflyloxycoumarin) with an arylboronic acid in the presence of a palladium catalyst and a base.[8][9][10][11] This method offers excellent functional group tolerance and generally proceeds under mild conditions.[11]
-
Experimental Protocol: Suzuki-Miyaura Coupling for 4-Arylcoumarin Synthesis
-
To a reaction vessel, add the 4-halocoumarin (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired 4-arylcoumarin.
-
-
-
Oxidative Heck Coupling: A more atom-economical approach involves the direct palladium-catalyzed oxidative Heck coupling of a simple coumarin with an arylboronic acid.[12][13][14][15] This method avoids the need to pre-functionalize the coumarin at the 4-position.[12][13]
-
Experimental Protocol: Oxidative Heck Coupling
-
In a reaction flask, combine the coumarin (1.0 eq.), arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.1 eq.), a suitable ligand (e.g., phen-NO₂) and a solvent like DMF.[12]
-
Stir the mixture under an oxygen atmosphere (balloon).
-
Heat the reaction to 80 °C for 24 hours.[12]
-
After cooling, perform a standard workup and purify by chromatography.
-
-
Comparison of Methods for 4-Arylcoumarin Synthesis
| Method | Starting Materials | Key Advantages | Key Disadvantages |
| Pechmann Condensation | Phenol, β-keto-aryl-ester | Simple, inexpensive starting materials.[1] | Often low yields with bulky groups, harsh conditions. |
| Suzuki-Miyaura Coupling | 4-Halocoumarin, Arylboronic acid | High yields, excellent functional group tolerance, mild conditions.[11] | Requires pre-functionalization of the coumarin. |
| Oxidative Heck Coupling | Coumarin, Arylboronic acid | Atom-economical, avoids pre-functionalization.[12][13] | May require specific ligands and oxidants. |
Question 3: My Knoevenagel condensation for a 4-substituted coumarin is sluggish and gives a complex mixture of products. How can I improve this reaction?
Answer:
The Knoevenagel condensation for coumarin synthesis typically involves the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a base.[16] While effective for some substrates, steric hindrance can lead to side reactions and low conversion.
The Causality: A bulky active methylene compound can hinder the initial nucleophilic attack on the aldehyde carbonyl. Furthermore, if the subsequent cyclization and dehydration steps are not efficient, side products can accumulate.
Troubleshooting and Solutions:
-
Catalyst and Solvent Choice:
-
The choice of base is critical. Weaker bases like piperidine or pyridine are traditionally used. However, for more challenging substrates, exploring other catalysts can be beneficial. L-proline has been shown to be an effective organocatalyst for this transformation.
-
The use of ionic liquids as both the solvent and catalyst can accelerate the reaction and simplify workup.[17]
-
-
Microwave-Assisted Synthesis: As with the Pechmann condensation, microwave irradiation can significantly improve the rate and yield of Knoevenagel condensations, often allowing for solvent-free conditions.[18][19]
-
Alternative: Perkin Reaction: The Perkin reaction, which uses an acid anhydride and its corresponding alkali salt, can sometimes be a more robust alternative for certain substitution patterns.[20][21][22][23] The reaction proceeds via an aldol-type condensation of an aromatic aldehyde with an acid anhydride.[22] For coumarin synthesis, salicylaldehyde is reacted with acetic anhydride in the presence of sodium acetate.[22]
Mechanism Overview: Perkin Reaction for Coumarin Synthesis
Caption: Simplified mechanism of the Perkin reaction for coumarin synthesis.
References
-
Rasayan J. Chem. Microwave-Assisted Synthesis of 4-Methyl Coumarins, Their Antioxidant and Antibacterial Activities. Available at: [Link]
-
Molecules. Recent Advances in Synthesis of 4-Arylcoumarins. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. Available at: [Link]
-
Synthetic approaches to 4-aryl-3,4-dihydrocoumarins. Available at: [Link]
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Tetrahedron Letters. An efficient synthesis of 4-substituted coumarin derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. Available at: [Link]
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RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Retention Time and Purity Analysis of Nitro-Substituted Coumarins
Introduction: The Analytical Imperative for Nitrocoumarins
Coumarins, a prominent class of benzopyrone-based heterocyclic compounds, are a cornerstone in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, are well-documented.[1][2] The introduction of a nitro (-NO₂) group to the coumarin scaffold can significantly modulate this bioactivity, leading to the synthesis of numerous novel derivatives for therapeutic evaluation.[1][3]
However, the synthesis of these nitro-substituted coumarins, often achieved through electrophilic nitration, can yield a complex mixture of positional isomers and impurities.[3] For researchers and drug development professionals, the accurate determination of purity and the precise identification of these closely related compounds are not just procedural formalities—they are critical to ensuring data integrity, reproducibility, and the safety of potential drug candidates.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as the unequivocal gold standard for this analytical challenge. This guide provides an in-depth, comparative analysis of HPLC methodologies for the retention time and purity assessment of nitro-substituted coumarins. Moving beyond a simple recitation of methods, we will explore the underlying chromatographic principles, offer field-proven insights into method optimization, and provide detailed, actionable protocols to empower your research.
Pillar 1: Understanding Retention in Reversed-Phase HPLC
Reversed-phase HPLC separates molecules based on their relative hydrophobicity.[4] In this technique, the stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[5]
For nitro-substituted coumarins, retention time (the time taken for a compound to travel from the injector to the detector) is primarily governed by a balance of factors:
-
Hydrophobicity of the Coumarin Core: The fundamental benzopyrone structure is inherently hydrophobic and interacts strongly with the C18 stationary phase.
-
Polarity of the Nitro Group: The nitro group is a polar, electron-withdrawing substituent. Its presence increases the overall polarity of the molecule, which decreases its affinity for the nonpolar stationary phase, leading to shorter retention times compared to the unsubstituted parent coumarin.
-
Positional Isomerism: The position of the nitro group on the aromatic ring significantly influences the molecule's dipole moment and its ability to interact with the stationary phase. Isomers with exposed nitro groups may interact differently than those where the group is sterically shielded, leading to distinct retention times that enable their separation.
Pillar 2: Comparative Analysis of Chromatographic Conditions
The selection of HPLC parameters is not arbitrary; each choice is a deliberate step toward achieving optimal resolution and peak shape. Let's compare the key variables.
Stationary Phase Selection
The C18 column is the workhorse for coumarin analysis due to its strong hydrophobic retention capabilities.[6] However, subtle differences in column chemistry can be exploited to fine-tune selectivity.
| Stationary Phase | Principle of Interaction | Best Suited For | Key Considerations |
| Standard C18 | Primarily hydrophobic interactions. | General-purpose analysis of a wide range of nitrocoumarins. A reliable starting point for method development.[7] | Provides robust retention for most derivatives. |
| Phenyl-Hexyl | Mixed-mode interactions (hydrophobic and π-π). | Separating isomers where differences in aromaticity are more pronounced than hydrophobicity. | The phenyl groups offer unique selectivity for aromatic analytes, potentially resolving peaks that co-elute on a standard C18. |
| Embedded Polar Group (e.g., "Aqua" type) | Hydrophobic interactions with a shielded polar group (e.g., amide, carbamate). | Analysis using highly aqueous mobile phases without phase collapse (dewetting).[8] | These columns are more stable in 100% aqueous conditions, which can be useful for retaining very polar impurities.[8] |
Mobile Phase Composition: Acetonitrile vs. Methanol
The choice of organic modifier is a critical decision that impacts selectivity and efficiency.
-
Acetonitrile (ACN): Generally the preferred solvent. Its lower viscosity leads to higher column efficiency and lower backpressure.[9] ACN often provides different selectivity compared to methanol, which can be the key to separating closely related isomers.[9]
-
Methanol (MeOH): A viable alternative. It is a more polar and protic solvent, which can alter hydrogen bonding interactions between the analyte and the mobile phase, thus changing elution order and selectivity.[6]
Expert Insight: When developing a method, if resolution is insufficient with an acetonitrile/water gradient, a simple and powerful next step is to substitute methanol at the same concentration. The change in solvent-analyte interactions can often dramatically improve the separation of critical pairs.
The Role of Mobile Phase Additives
Small amounts of acid are often added to the mobile phase to improve peak shape.
-
Formic Acid or Acetic Acid (0.1%): These additives suppress the ionization of residual silanol groups on the silica surface of the stationary phase.[9] Free silanols can cause undesirable secondary interactions with polar functional groups on the coumarins, leading to significant peak tailing. By protonating these silanols, the additive ensures that retention is governed purely by hydrophobic interactions, resulting in sharp, symmetrical peaks.[9]
-
Trifluoroacetic Acid (TFA): While also effective at suppressing silanol interactions, TFA is a strong ion-pairing agent that can be difficult to remove from the column and may suppress ionization in mass spectrometry (MS) detectors. For UV-based analysis, formic or acetic acid is generally preferred.[4]
Pillar 3: The Self-Validating Protocol: Purity Assessment with Diode Array Detection
A robust analytical method must be self-validating. For purity analysis, this is achieved by coupling HPLC with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector.[10]
Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD captures the entire UV-Vis spectrum (e.g., 190-900 nm) for every point in the chromatogram.[10] This provides a three-dimensional dataset (Time vs. Absorbance vs. Wavelength) that is invaluable for assessing peak purity.
The principle is straightforward: a chromatographically pure peak should contain only one compound. Therefore, the UV-Vis spectrum should be identical across the entire peak (upslope, apex, and downslope).[11] If a peak is contaminated with a co-eluting impurity, the spectra taken at different points across the peak will differ, indicating a lack of homogeneity.[11][12] Modern chromatography software can automatically perform this analysis and calculate a "purity angle" or similar metric to confirm peak identity and homogeneity.[13]
Experimental Protocols & Data
Workflow for HPLC Method Development and Purity Verification
The following diagram outlines a logical workflow for establishing and validating an HPLC method for nitro-substituted coumarins.
Caption: A logical workflow for HPLC method development and purity validation.
Recommended Starting Protocol: Reversed-Phase HPLC
This protocol serves as an excellent starting point for the analysis of most nitro-substituted coumarins.
-
Instrumentation and Materials:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program: A typical starting gradient would be a linear increase from 10% B to 90% B over 20-30 minutes.[9] This should be optimized to ensure the best resolution for the specific sample.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for stable and reproducible retention times.[9][15]
-
Detection: DAD monitoring at a primary wavelength (e.g., 254 nm or a λmax specific to nitrocoumarins, often around 330 nm), with full spectral acquisition from 200-400 nm for purity analysis.[6][14]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes, or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to confirm the absence of system contamination.
-
Perform triplicate injections of the standard solution to verify system suitability (e.g., retention time reproducibility <%1 RSD, peak asymmetry between 0.9-1.5).
-
Inject the sample solution.
-
Process the data, calculating purity based on the area percent of the main peak and confirming peak homogeneity using the DAD spectral analysis tools.
-
Data Summary: Expected Retention Behavior
While exact retention times are system- and method-dependent, a general trend can be predicted based on the principles of reversed-phase chromatography.
| Compound Type | Expected Relative Retention Time | Rationale |
| Parent Coumarin (Unsubstituted) | Longest | Highest hydrophobicity, strongest interaction with the C18 stationary phase. |
| Mononitro-coumarin | Intermediate | The polar nitro group reduces overall hydrophobicity, leading to earlier elution than the parent coumarin. |
| Dinitro-coumarin | Shorter | The addition of a second polar nitro group further decreases hydrophobicity, resulting in less retention. |
| Aminocoumarin (from reduction of nitro) | Shortest | The amino group is significantly more polar than the nitro group, causing a substantial decrease in retention time. |
Troubleshooting and Advanced Insights
-
Peak Tailing: If symmetrical peaks are not achieved, the primary cause is often secondary silanol interactions. Ensure the mobile phase contains 0.1% acid.[9] If tailing persists, the column may be contaminated or nearing the end of its life.
-
Retention Time Drift: Unstable retention times can be caused by inconsistent mobile phase preparation, fluctuating column temperature, or leaks in the HPLC system.[9][15] Always use a column oven and ensure the system is properly equilibrated before analysis.[9]
-
Poor Resolution: If isomers or impurities are not fully separated, method optimization is required. First, adjust the gradient slope (make it shallower for better separation). If that fails, switch the organic modifier from acetonitrile to methanol (or vice versa) to alter selectivity.[9]
Conclusion
The rigorous purity assessment of nitro-substituted coumarins is an indispensable component of chemical synthesis and drug development. A systematic approach to HPLC method development, grounded in the principles of reversed-phase chromatography, is key to achieving reliable and reproducible results. By carefully selecting the stationary and mobile phases and leveraging the power of Diode Array Detection for peak purity verification, researchers can confidently characterize their compounds. The protocols and comparative data presented in this guide provide a robust framework for developing and implementing effective HPLC methods, ensuring the high quality and integrity of your scientific data.
References
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SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved February 24, 2026, from [Link]
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Agilent Technologies. (n.d.). Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Retrieved February 24, 2026, from [Link]
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Torontech. (n.d.). HPLC Diode Array Detector. Retrieved February 24, 2026, from [Link]
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Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved February 24, 2026, from [Link]
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WorldofTest.com. (n.d.). HPLC Diode Array Detector. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). Effect of mobile phase composition on retention factor of coumarins... Retrieved February 24, 2026, from [Link]
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Rasayan Journal of Chemistry. (n.d.). synthesis of the novel coumarin probes and sensitive detection and separation of cations using rp-lc and theoretical investigations. Retrieved February 24, 2026, from [Link]
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Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved February 24, 2026, from [Link]
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MDPI. (2013, January 24). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Retrieved February 24, 2026, from [Link]
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PMC. (n.d.). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Retrieved February 24, 2026, from [Link]
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PMC. (2019, August 23). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Retrieved February 24, 2026, from [Link]
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ResearchGate. (2025, December 12). (PDF) Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Retrieved February 24, 2026, from [Link]
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MDPI. (2016, November 10). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved February 24, 2026, from [Link]
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ResearchGate. (2025, August 8). (PDF) Recent analytical method developed by RP-HPLC. Retrieved February 24, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization of some novel coumarin derivatives and evaluation of their pharmacological activities. Retrieved February 24, 2026, from [Link]
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SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved February 24, 2026, from [Link]
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A Comparative Guide to the Structural Elucidation of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a comparative analysis, grounded in experimental data from closely related analogues, to inform your structural elucidation workflow.
Coumarins, a class of benzopyrone compounds, are ubiquitous in natural products and synthetic chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount. It dictates the molecule's physical properties, informs structure-activity relationships (SAR), and is a critical component of rational drug design.
While a solved crystal structure for the specific title compound is not publicly available as of this writing, this guide will leverage data from structurally similar coumarins to present a comprehensive workflow and comparative analysis. We will explore the primary method of single-crystal X-ray diffraction and contrast it with complementary spectroscopic and computational techniques.
Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid. The process provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.
Experimental Protocol: A Self-Validating Workflow
The following protocol is a robust, self-validating system for the structural determination of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one.
Step 1: Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
-
Synthesis: The synthesis of 4-substituted coumarins can be achieved through various established methods, such as the Pechmann, Perkin, or Knoevenagel condensation reactions.[1] For the title compound, a likely route would involve the reaction of a substituted salicylaldehyde with a phenylacetonitrile derivative. For instance, the synthesis of the analogous 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one was achieved by reacting 3-ethoxysalicylaldehyde with 4-nitrophenylacetonitrile in the presence of piperidine.[3]
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals.[4] Other techniques include slow cooling of a saturated solution or vapor diffusion. The choice of solvent is critical and often determined empirically.
Step 2: Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
Instrumentation: Data is typically collected on a modern diffractometer, such as a Bruker X8 Proteum, equipped with a CCD detector.[3]
-
X-ray Source: Common X-ray sources are Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation.[5][6]
-
Data Collection Strategy: The crystal is maintained at a constant temperature (e.g., 296 K) while being rotated in the X-ray beam.[4] A series of diffraction patterns are collected at different orientations.
Step 3: Structure Solution and Refinement
-
Data Reduction: The collected diffraction data is processed to correct for experimental factors like polarization and absorption.[7]
-
Structure Solution: The initial atomic positions are determined using direct methods, a powerful technique for solving the phase problem in crystallography.[5]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.[4][6]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for crystal structure determination.
Comparative Analysis with Alternative Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous and complete structural determination. | Requires high-quality single crystals, which can be difficult to obtain. Provides information only on the crystalline state. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, and purity assessment. | Rapid analysis of polycrystalline materials. Does not require single crystals. | Does not provide detailed atomic coordinates for unknown structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms in the molecule, information about the chemical environment of nuclei (¹H, ¹³C). | Provides detailed structural information in solution. Essential for confirming the synthesized chemical structure.[8][9] | Provides an average structure in solution, which may differ from the solid-state conformation. Does not give precise bond lengths or angles. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method for functional group identification.[10][11] | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Highly sensitive, provides accurate molecular weight.[7][9] | Does not provide information on stereochemistry or isomeric differentiation. |
| Computational Modeling (e.g., DFT) | Optimized molecular geometry, electronic properties, and spectroscopic predictions. | Complements experimental data, helps in understanding molecular properties. Can predict structures when crystals are unavailable.[5][10][12] | The accuracy of the results is dependent on the level of theory and basis set used. It is a theoretical model. |
Expected Crystallographic Data for 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
Based on the analysis of structurally similar coumarin derivatives, we can anticipate the crystallographic parameters for the title compound. The table below compares the crystallographic data of two related compounds.
| Parameter | 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one[3][6] | 7-methoxy-3-(4-methoxyphenyl)chroman-4-one[4] |
| Molecular Formula | C₁₇H₁₃NO₅ | C₁₇H₁₆O₄ |
| Molecular Weight | 311.28 | 284.30 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | Pbca |
| a (Å) | 6.8118 (9) | 10.601 (2) |
| b (Å) | 13.6726 (18) | 15.762 (4) |
| c (Å) | 15.909 (2) | 16.793 (4) |
| V (ų) | 1481.7 (3) | 2805.9 (11) |
| Z | 4 | 8 |
Note: The data presented is for analogous compounds and serves as a predictive guide.
The crystal packing of these molecules is often stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and π–π stacking interactions.[3][6] A Hirshfeld surface analysis, a computational tool, can be employed to visualize and quantify these intermolecular contacts.[12]
Logical Relationship of Analytical Techniques
Caption: Interplay of techniques in structural analysis.
Conclusion
The structural determination of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is a multi-faceted process where single-crystal X-ray diffraction serves as the cornerstone. While obtaining suitable crystals is a prerequisite, the detailed 3D structural information it provides is invaluable for understanding the compound's properties and for guiding further drug development efforts. The integration of spectroscopic and computational methods provides a comprehensive characterization, ensuring the identity, purity, and conformational properties of the molecule are fully understood. This guide provides a robust framework for researchers to approach the structural elucidation of this and other novel coumarin derivatives with scientific rigor and a clear understanding of the comparative strengths of available analytical techniques.
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Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent. (2025, March 15). IUCr Journals. Retrieved February 25, 2026, from [Link]
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Synthesis and single crystal X-ray study of phenylselenyl embedded coumarin-based sensors for selective detection of superoxide. (2022, July 12). Dalton Transactions. PubMed. Retrieved February 25, 2026, from [Link]
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Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. (n.d.). Journal of Chemical Sciences. Indian Academy of Sciences. Retrieved February 25, 2026, from [Link]
-
Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025, September 15). European Journal of Chemistry. Retrieved February 25, 2026, from [Link]
-
Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. (n.d.). Acta Crystallographica Section E. PMC. Retrieved February 25, 2026, from [Link]
-
7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. (n.d.). Acta Crystallographica Section E. PMC. Retrieved February 25, 2026, from [Link]
-
Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
7-Methoxy-4-methylcoumarin. (n.d.). PubChem. National Institutes of Health. Retrieved February 25, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018, July 3). ResearchGate. Retrieved February 25, 2026, from [Link]
-
7-methoxy-2-(3-nitrophenyl)chromen-4-one (C16H11NO5). (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
7-Dimethylamino-4-Hydroxycoumarin and Derivatives: Enhanced β-Chain Hydrogen-Bonding. (2024, May 22). ResearchGate. Retrieved February 25, 2026, from [Link]
-
A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. (n.d.). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]
-
7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data. (n.d.). ACS Omega. PMC. Retrieved February 25, 2026, from [Link]
Sources
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- 2. 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
IR spectroscopy characteristic peaks of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
Executive Summary
7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is a functionalized coumarin derivative often synthesized for its potential as a fluorescent probe or bioactive scaffold. Its infrared (IR) spectrum is a composite of three distinct chemical moieties: the coumarin lactone core , the electron-donating 7-methoxy group , and the electron-withdrawing 3-nitrophenyl group .
This guide provides a comparative spectral analysis, distinguishing the target compound from its structural analogs (e.g., unsubstituted coumarin and 7-methoxycoumarin). By isolating the specific vibrational modes of the nitro and methoxy substituents, researchers can validate the success of a synthesis (typically Pechmann condensation) and assess purity.
Structural Dissection & Predicted Vibrational Logic
To accurately interpret the spectrum, we must first map the molecular structure to specific vibrational modes.
Figure 1: Structural decomposition of the target molecule linking chemical moieties to expected IR signals.
Comparative Spectral Analysis
The following table contrasts the target compound against standard coumarin and 7-methoxycoumarin. This comparison highlights the diagnostic peaks required for positive identification.
| Functional Group | Vibration Mode | Coumarin (Std) | 7-Methoxycoumarin | Target Compound | Diagnostic Note |
| Lactone C=O | Stretching | 1700–1720 cm⁻¹ | 1705–1725 cm⁻¹ | 1710–1735 cm⁻¹ | Strongest peak. Conjugation with 4-aryl group may cause slight shifts. |
| Nitro (NO₂) | Asymmetric Stretch | Absent | Absent | 1520–1540 cm⁻¹ | Key Identifier. Distinguishes from non-nitrated precursors. |
| Nitro (NO₂) | Symmetric Stretch | Absent | Absent | 1340–1360 cm⁻¹ | Sharp band, often distinct from C-H bends. |
| Methoxy (C-O-C) | Asymmetric Stretch | Absent | ~1265 cm⁻¹ | 1260–1275 cm⁻¹ | Very strong intensity. Confirms 7-position substitution. |
| Aromatic C=C | Ring Stretch | 1600, 1560 cm⁻¹ | 1610, 1570 cm⁻¹ | 1600–1620 cm⁻¹ | Multiple bands due to fused ring and phenyl substituent. |
| C-H (Aromatic) | Stretching | >3000 cm⁻¹ | >3000 cm⁻¹ | 3050–3100 cm⁻¹ | Weak intensity. |
| C-H (Methyl) | Stretching | Absent | ~2940–2980 cm⁻¹ | 2940–2980 cm⁻¹ | Weak; often obscured by aromatic C-H or moisture. |
Detailed Peak Assignment & Interpretation
Region 1: The Carbonyl Zone (1700–1750 cm⁻¹)
The lactone carbonyl is the "anchor" of the coumarin spectrum.
-
Expectation: A very intense, sharp band between 1710 and 1735 cm⁻¹ .
-
Nuance: In 4-substituted coumarins, the conjugation with the phenyl ring at position 4 can slightly lower the frequency compared to aliphatic esters, but the lactone ring strain keeps it above 1700 cm⁻¹.
-
Warning: If you see a broad trough around 1700 cm⁻¹ or a second peak at 1680 cm⁻¹, suspect uncyclized starting material (e.g., the keto-ester intermediate from Pechmann condensation).
Region 2: The Nitro Diagnostic Zone (1300–1550 cm⁻¹)
This is the critical region for confirming the "4-(3-nitrophenyl)" moiety.
-
Asymmetric Stretch (~1530 cm⁻¹): Look for a strong band here. It may overlap with aromatic C=C skeletal vibrations, but the NO₂ band is typically more intense.
-
Symmetric Stretch (~1350 cm⁻¹): This peak is often sharper and cleaner than the asymmetric band. It serves as a secondary confirmation of the nitro group.
Region 3: The Ether/Methoxy Zone (1000–1300 cm⁻¹)
The 7-methoxy group introduces strong C-O character.
-
Ar-O-C Asymmetric (~1265 cm⁻¹): This is often the second strongest peak in the spectrum after the carbonyl. It confirms the presence of the ether linkage on the aromatic ring.
-
Symmetric Stretch (~1025 cm⁻¹): A distinct, medium-intensity band usually found near 1020–1030 cm⁻¹.
Experimental Protocol: Validating the Spectrum
To ensure the peaks observed are genuine and not artifacts, follow this standardized workflow.
Method Selection: ATR vs. KBr
-
ATR (Attenuated Total Reflectance): Recommended. Requires minimal sample (5-10 mg). Easy to clean. Ideal for solid powders.
-
KBr Pellet: Alternative. Higher resolution but prone to moisture artifacts (broad O-H peak at 3400 cm⁻¹) which can obscure aromatic C-H stretches.
Step-by-Step Workflow
Figure 2: Standardized IR acquisition workflow for solid organic compounds.
Quality Control Checks
-
The "Water" Test: Is there a broad curve at 3300–3500 cm⁻¹?
-
Yes: Your sample is wet or contains unreacted phenol precursor (Resorcinol mono-methyl ether).
-
No: Good.[1] The target molecule has no O-H groups.
-
-
The "Precursor" Test: Is there a peak at ~1680 cm⁻¹ (Ketone)?
-
Yes: Incomplete cyclization (open chain intermediate).
-
No: Successful formation of the coumarin lactone ring.
-
References
-
Coumarin Core Data: NIST Chemistry WebBook, SRD 69. Coumarin IR Spectrum. Link
-
7-Methoxycoumarin Data: NIST Chemistry WebBook. 7-Methoxy-4-methylcoumarin IR Spectrum. Link
-
Nitro Group Assignments: Sivasubramanian, M. "Scaled Quantum Chemical Calculations and FT-IR, FT-Raman Spectral Analysis of 4-Hydroxy-3-Nitrocoumarin." International Journal of Engineering Research & Technology, Vol. 1, Issue 7, 2012. Link
-
Pechmann Condensation Context: BenchChem. Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
Executive Summary: Immediate Action Card
Compound Identity: 7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one (Nitro-substituted Coumarin Derivative). Primary Hazard Class: Irritant (Skin/Eye/Respiratory) . Note: As a nitro-aromatic compound, treat as a potential mutagen and photosensitizer until specific toxicological data rules this out. Critical Storage: -20°C, Desiccated, Protect from Light (Amber Vials).
Minimum PPE Requirement (Dry Solid):
-
Respiratory: N95/P2 respirator or handling strictly within a certified Chemical Fume Hood.
-
Ocular: Chemical Splash Goggles (ANSI Z87.1).
-
Dermal: Nitrile Gloves (Minimum 0.11 mm thickness).
-
Body: Long-sleeved lab coat (buttoned/snapped) + closed-toe shoes.
Hazard Identification & Risk Assessment
As a research chemical, specific toxicological data for this exact isomer may be limited. However, based on the Structure-Activity Relationship (SAR) of nitro-substituted coumarins, the following hazards are extrapolated and must be mitigated:
-
Inhalation (High Risk): The nitro group at the 3-phenyl position often increases the compound's melting point and crystallinity, leading to fine dust formation. Inhalation can cause severe respiratory tract irritation (STOT SE 3).[1]
-
Phototoxicity: Coumarin derivatives are potent fluorophores. They can absorb UV/Visible light and generate reactive oxygen species (ROS), potentially causing phototoxic skin reactions upon exposure.
-
Chemical Reactivity: The nitro group is susceptible to reduction. Avoid contact with strong reducing agents (e.g., sodium borohydride, hydrazine) to prevent uncontrolled exothermic reactions.
Personal Protective Equipment (PPE) Matrix
This matrix defines the required protection levels based on the operational state of the chemical.
| PPE Component | Dry Solid Handling (Weighing/Transfer) | Solution Handling (Dilution/Assays) | Rationale & Technical Spec |
| Gloves | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Single Nitrile (4-5 mil) | Nitro-aromatics can permeate thin latex. Nitrile offers superior resistance to organic solvents like DMSO. |
| Eye Protection | Chemical Splash Goggles | Safety Glasses with Side Shields | Goggles prevent dust entry; glasses are sufficient for minor splash risks in diluted states. |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Fume Hood or Biosafety Cabinet | Engineering controls are primary. If hood is unavailable, a half-face respirator with P100 filters is mandatory. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Lab Coat | Synthetic fibers can melt if a fire occurs; cotton blends are preferred. |
| Special | Anti-Static Gun/Mat | N/A | Dry coumarin powders are static-prone; static discharge can disperse dust unexpectedly. |
Operational Protocol: Safe Handling & Solubilization
Step 1: Preparation & Weighing
-
Environment: All weighing must occur inside a Chemical Fume Hood or a Vented Balance Enclosure .
-
Static Control: Use an anti-static gun on the weighing boat and spatula before contact.
-
Lighting: Dim the hood lights or use amber glassware immediately. This compound is likely light-sensitive (photodegradation risk).
Step 2: Solubilization (Stock Solution)
Nitro-coumarins are sparingly soluble in water but highly soluble in polar aprotic solvents.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize solvent volume handling.
-
Method:
-
Add solvent slowly down the side of the vial to wash down powder.
-
Vortex for 30 seconds.
-
Sonicate for 5 minutes if visual particulates remain. Note: Sonicate in a water bath to prevent heating.
-
Step 3: Storage of Stock
-
Vessel: Amber borosilicate glass vial with a PTFE-lined cap.
-
Conditions: Store at -20°C.
-
Shelf-Life: Use within 1 month if in solution; solid is stable for >1 year.
Workflow Visualization
Figure 1: PPE Selection Decision Tree
This logic flow ensures you select the correct protection based on the physical state and solvent system.
Caption: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier.
Figure 2: Safe Solubilization Workflow
A step-by-step visual guide to minimizing exposure during the critical dissolution phase.
Caption: Step-by-step protocol for safely solubilizing the compound while maintaining containment.
Disposal & Decontamination
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste containers labeled "Toxic/Irritant Organic Solid."
-
Liquid Waste:
-
DMSO/DMF Solutions: Collect in Non-Halogenated Organic Solvent waste streams. Do not pour down the drain.
-
Aqueous Dilutions: If <0.1% concentration, check local EHS regulations; generally requires collection in aqueous chemical waste to prevent aquatic toxicity.
-
-
Spill Cleanup:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with ethanol/water) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or spill pads. Clean surface with 70% Ethanol and then detergent water.
-
Emergency Response
| Event | Immediate Action |
| Eye Contact | Flush immediately with eyewash station for 15 minutes . Hold eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing.[1][2][3][4] Wash skin with soap and water for 15 minutes. Avoid using ethanol on skin as it may enhance absorption. |
| Inhalation | Move to fresh air immediately.[1][4] If breathing is difficult, administer oxygen (trained personnel only). |
References
-
PubChem. (n.d.). 7-methoxy-2-(3-nitrophenyl)chromen-4-one (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
